molecular formula C15H10Cl2N2OS B15172802 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-83-2

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B15172802
CAS No.: 918107-83-2
M. Wt: 337.2 g/mol
InChI Key: QCFCKYCOAKXIEZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are widely recognized for their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of hydrazonoyl halides with various precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives.

Scientific Research Applications

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups

Properties

CAS No.

918107-83-2

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

4,5-dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C15H10Cl2N2OS/c16-12-14(17)21-19(15(12)20)13(10-6-2-1-3-7-10)11-8-4-5-9-18-11/h1-9,13H

InChI Key

QCFCKYCOAKXIEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)N3C(=O)C(=C(S3)Cl)Cl

Origin of Product

United States

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